molecular formula C22H21F3N6O B214126 N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B214126
M. Wt: 442.4 g/mol
InChI Key: VVGAPPYXJUPZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as MPTPP, is a pyrazolo[1,5-a]pyrimidine derivative that has shown potential in scientific research applications. This compound has a complex molecular structure and has been synthesized using various methods.

Mechanism of Action

N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide acts as a potent inhibitor of mitochondrial complex I by binding to the ubiquinone-binding site. This inhibition leads to a decrease in ATP production and an increase in ROS production, which can lead to oxidative stress and cell death. N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-3.
Biochemical and Physiological Effects:
N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce mitochondrial dysfunction and oxidative stress, which can lead to cell death. N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been found to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-3. In addition, N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is a potent inhibitor of mitochondrial complex I and can be used to study the role of mitochondrial dysfunction in various diseases. N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has limitations for lab experiments as well. It is a complex molecule and can be difficult to synthesize. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases and cancer. Another direction is to develop new synthesis methods for N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide that are more efficient and cost-effective. Additionally, research could focus on developing analogs of N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide with improved potency and selectivity. Overall, N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown great potential in scientific research applications and warrants further investigation.

Synthesis Methods

N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been synthesized using various methods, including the reaction of 4,6-dichloro-5-nitropyrazolo[1,5-a]pyrimidine with N-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in the presence of a base. Another method involves the reaction of 4,6-dichloro-5-nitropyrazolo[1,5-a]pyrimidine with N-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine in the presence of a reducing agent. The resulting compound is then treated with trifluoroacetic anhydride to obtain N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Scientific Research Applications

N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to act as a potent inhibitor of mitochondrial complex I, which plays a crucial role in energy production in the brain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can lead to oxidative stress and cell death. N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been used to study the role of mitochondrial dysfunction in neurodegenerative diseases such as Parkinson's disease.

properties

Product Name

N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C22H21F3N6O

Molecular Weight

442.4 g/mol

IUPAC Name

N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H21F3N6O/c1-13-17(14(2)30(4)28-13)12-29(3)21(32)16-11-26-31-19(22(23,24)25)10-18(27-20(16)31)15-8-6-5-7-9-15/h5-11H,12H2,1-4H3

InChI Key

VVGAPPYXJUPZMD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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